4-Methoxyphenylmagnesium bromide

Nickel catalysis Fluoroarene cross-coupling Organomagnesium nucleophiles

Select 4-Methoxyphenylmagnesium bromide for reliable carbon–carbon bond formation where unsubstituted or halogen-substituted aryl Grignards fall short. The para‑methoxy group modulates nucleophilicity and enables demethylation to phenolic pharmacophores, essential in raloxifene and tubulin inhibitor programs. Demonstrated compatibility with dppe/dppp nickel systems at room temperature ensures reproducible cross-coupling with fluoroazines. Also proven in copper‑catalyzed alkenylphenol construction for natural product synthesis. Available as standardized THF solutions for immediate R&D and scale‑up use.

Molecular Formula C7H7BrMgO
Molecular Weight 211.34 g/mol
CAS No. 13139-86-1
Cat. No. B077948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyphenylmagnesium bromide
CAS13139-86-1
Molecular FormulaC7H7BrMgO
Molecular Weight211.34 g/mol
Structural Identifiers
SMILESCOC1=CC=[C-]C=C1.[Mg+2].[Br-]
InChIInChI=1S/C7H7O.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1
InChIKeyRBWRWAUAVRMBAC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxyphenylmagnesium bromide CAS 13139-86-1: Technical Profile and Procurement Context


4-Methoxyphenylmagnesium bromide (CAS 13139-86-1) is a para-substituted aryl Grignard reagent supplied as a solution in tetrahydrofuran (THF) at standardized concentrations of 0.5 M or 1.0 M, with a density of 0.955 g/mL at 25 °C . It serves as a nucleophilic 4-methoxyphenyl synthon for carbon–carbon bond formation in cross-coupling reactions, nucleophilic additions, and pharmaceutical intermediate synthesis . Its methoxy substituent modulates both electronic character and steric profile relative to unsubstituted or halogen-substituted aryl Grignard analogs, directly influencing reaction yield, selectivity, and byproduct formation.

Why 4-Methoxyphenylmagnesium Bromide Cannot Be Replaced by Unsubstituted or Halogenated Phenyl Grignards


Direct substitution of 4-methoxyphenylmagnesium bromide with unsubstituted phenylmagnesium bromide or 4-fluorophenylmagnesium bromide is not chemically equivalent. The electron-donating methoxy group in the para position activates the aromatic ring toward electrophilic substitution while reducing the nucleophilicity of the carbanion center relative to unsubstituted analogs, thereby altering reaction kinetics and product distribution in cross-coupling and addition reactions [1]. In nickel-catalyzed cross-couplings with fluoroazines, 4-methoxyphenylmagnesium bromide demonstrates distinct reactivity that enables successful coupling where alternative reagents may fail or produce lower yields . Additionally, the methoxy substituent provides a synthetic handle for subsequent demethylation to yield phenolic pharmacophores, a transformation not accessible with halogen- or alkyl-substituted aryl Grignards [2].

Quantitative Differentiation of 4-Methoxyphenylmagnesium Bromide vs. Analogs: Evidence-Based Comparator Data


Ni-Catalyzed Cross-Coupling Yields: 4-Methoxyphenyl vs. 2-Methoxyphenyl and Phenyl Grignards with Fluoroazines

In a nickel-catalyzed cross-coupling with fluoroazines, 4-methoxyphenylmagnesium bromide achieved yields that were comparable to phenylmagnesium chloride but demonstrated distinct steric tolerance relative to the more hindered 2-methoxyphenyl analog, requiring different phosphine ligand optimization to reach synthetically useful yields [1].

Nickel catalysis Fluoroarene cross-coupling Organomagnesium nucleophiles

Total Synthesis Yield Benchmark: Gibbilimbols A-D via Cu-Catalyzed Alkyl Bromide Coupling

The copper-catalyzed coupling of 4-methoxyphenylmagnesium bromide with unsaturated alkyl bromides served as the key C–C bond-forming step in the total synthesis of gibbilimbols A–D, delivering the natural products in 32–49% overall yield over four steps [1]. This yield range reflects a functional group-tolerant, one-pot assembly of the (long-chain alkyl)phenol skeleton.

Total synthesis Natural products Copper catalysis

Homocoupling Tendency: Low Byproduct Formation Relative to Other Grignard Reagents

In comparative studies evaluating the efficiency of various Grignard reagents, 4-methoxyphenylmagnesium bromide exhibited a low tendency for homocoupling (formation of 4,4′-dimethoxybiphenyl) relative to other aryl Grignard reagents . This reduced homocoupling propensity minimizes purification burden and improves atom economy.

Reaction selectivity Byproduct minimization Grignard homocoupling

Pharmaceutical Intermediate Validation: Synthesis of Tubulin Polymerization Inhibitor and Antiestrogen Scaffolds

4-Methoxyphenylmagnesium bromide is explicitly specified as the Grignard reagent of choice for synthesizing 2-amino-3,4,5-trimethoxybenzophenone, a tubulin polymerization inhibitor , and for constructing the triphenylethylene core of antiestrogenic 1,1,2-tris(4-hydroxyphenyl)ethene derivatives, where subsequent BBr₃-mediated demethylation yields the phenolic pharmacophore [1].

Medicinal chemistry Anticancer agents Estrogen receptor modulators

Physical Specification Consistency: Density and Boiling Point as Procurement Quality Metrics

Commercially supplied 0.5 M solutions of 4-methoxyphenylmagnesium bromide in THF exhibit consistent physical properties: density of 0.955 g/mL at 25 °C and boiling point of 65–67 °C . These specifications provide reliable quality benchmarks for incoming material verification and differ measurably from unsubstituted phenylmagnesium bromide (density ~0.98 g/mL for 1.0 M in THF) and 2-methoxyphenylmagnesium bromide (density 1.011 g/mL at 25 °C) .

Quality control Specifications Grignard reagent stability

Patent-Documented Use in Selective Estrogen Receptor Modulator (SERM) Synthesis

U.S. Patent 5,792,870 explicitly claims a process wherein the phenyl Grignard agent is a p-methoxyphenyl magnesium halide for the preparation of 2-aryl-3-aroylbenzo[b]thiophene derivatives [1]. This patent protection underscores the compound's established role in manufacturing routes to SERM-class pharmaceuticals.

Patents SERM synthesis Process chemistry

Evidence-Backed Application Scenarios for 4-Methoxyphenylmagnesium Bromide Procurement


Nickel-Catalyzed Cross-Coupling with Fluoroarenes and Fluorodiazines

Researchers performing nickel-catalyzed cross-coupling of fluoroazines or fluorodiazines should select 4-methoxyphenylmagnesium bromide based on its demonstrated compatibility with dppe and dppp ligand systems at room temperature, as established in head-to-head comparisons with 2-methoxyphenyl and unsubstituted phenyl Grignard reagents [1].

Natural Product Total Synthesis Featuring Cu-Catalyzed Alkyl Bromide Coupling

Medicinal chemistry and natural product synthesis groups targeting alkenylphenol scaffolds (e.g., gibbilimbols) benefit from the copper-catalyzed coupling proficiency of 4-methoxyphenylmagnesium bromide with unsaturated alkyl bromides, delivering multi-step yields of 32–49% [2].

Synthesis of Tubulin Polymerization Inhibitor Precursors

Procurement for anticancer drug discovery programs is supported by the reagent's validated use in preparing 2-amino-3,4,5-trimethoxybenzophenone, a key intermediate in tubulin inhibitor development .

SERM and Antiestrogen Pharmaceutical Process Development

Industrial process chemists developing SERM analogs (e.g., raloxifene derivatives, tamoxifen-related triphenylethylenes) rely on 4-methoxyphenylmagnesium bromide for constructing the 4-methoxyphenyl-substituted core, with subsequent demethylation yielding the bioactive phenolic pharmacophore [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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